molecular formula C12H6Br4O B1354448 2,3',4,6-Tetrabromodiphenyl ether CAS No. 327185-09-1

2,3',4,6-Tetrabromodiphenyl ether

Cat. No.: B1354448
CAS No.: 327185-09-1
M. Wt: 485.79 g/mol
InChI Key: NHZNRCYNZJADTG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3’,4,6-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activity of enzymes such as manganese peroxidase (MnP) and lignin peroxidase (LiP) during its biodegradation . These interactions often lead to the formation of hydroxylated metabolites, which can further interact with other biomolecules, potentially leading to toxic effects.

Cellular Effects

2,3’,4,6-Tetrabromodiphenyl ether has been found to influence various cellular processes. It can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For example, exposure to this compound has been shown to disrupt the development of zebrafish larvae, affecting their visual perception and bone formation . Additionally, it can induce apoptosis and inflammation in pancreatic cells, exacerbating conditions such as acute and chronic pancreatitis .

Molecular Mechanism

At the molecular level, 2,3’,4,6-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been shown to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in metabolic homeostasis . This activation can lead to long-lasting changes in liver metabolism and other physiological processes.

Temporal Effects in Laboratory Settings

The effects of 2,3’,4,6-Tetrabromodiphenyl ether can change over time in laboratory settings. Studies have shown that perinatal exposure to this compound can result in long-lasting changes in liver metabolism, with significant alterations observed even weeks after the initial exposure . Additionally, its stability and degradation can vary depending on environmental conditions, which can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,3’,4,6-Tetrabromodiphenyl ether can vary with different dosages in animal models. For example, chronic exposure to high doses of this compound has been shown to exacerbate conditions such as pancreatitis by promoting acinar cell apoptosis and inflammation . Conversely, lower doses may not produce the same level of toxicity, highlighting the importance of dosage in assessing its impact.

Metabolic Pathways

2,3’,4,6-Tetrabromodiphenyl ether is involved in various metabolic pathways. It can be metabolized by enzymes such as MnP and LiP, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other metabolic pathways, potentially leading to disruptions in metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, 2,3’,4,6-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, its lipophilic nature allows it to accumulate in adipose tissue, liver, and other organs . This distribution can have significant implications for its toxicity and long-term effects.

Subcellular Localization

The subcellular localization of 2,3’,4,6-Tetrabromodiphenyl ether can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the liver can lead to significant changes in liver metabolism and function . Understanding its subcellular localization is crucial for assessing its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,3’,4,6-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors designed to handle large volumes of reactants and products. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product .

Comparison with Similar Compounds

Uniqueness: 2,3’,4,6-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its selective bromination at the 2, 3’, 4, and 6 positions makes it a valuable compound for studying the structure-activity relationships of PBDEs and their impact on health and the environment .

Properties

IUPAC Name

1,3,5-tribromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNRCYNZJADTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879890
Record name BDE-69
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327185-09-1
Record name 2,3',4,6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-69
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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